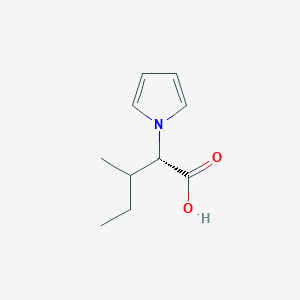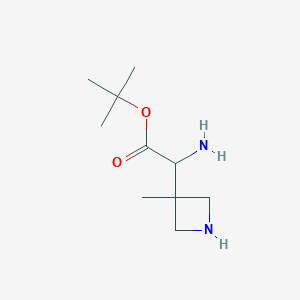
Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural properties and potential biological activities. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring. This can be achieved through the cyclization of appropriate precursors under basic conditions.
Functional Group Introduction: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are optimized to maximize yield.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction Products: Reduced forms with additional hydrogen atoms.
Substitution Products: Compounds with various functional groups replacing the original substituents.
Scientific Research Applications
Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of azetidine derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The azetidine ring’s conformational rigidity plays a crucial role in its binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-methylazetidin-3-yl)carbamate
- Methyl 2-amino-4-(1-tert-butoxycarbonyl)azetidin-3-yl-1,3-selenazole-5-carboxylate
Uniqueness
Tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in drug design and synthesis.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)7(11)10(4)5-12-6-10/h7,12H,5-6,11H2,1-4H3 |
InChI Key |
JFVGLAPGQDBQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)
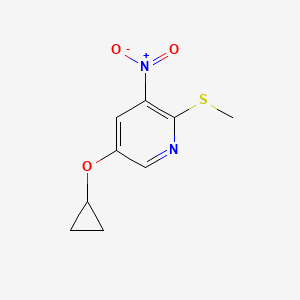

![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
![3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
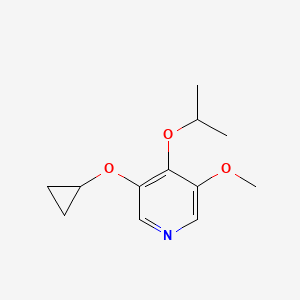
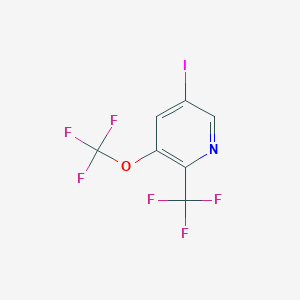
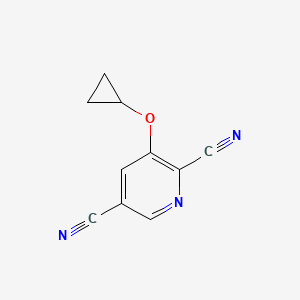
![1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14808742.png)
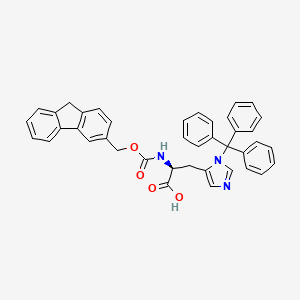
![5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14808748.png)

